4-Fluoro-3-(trifluoromethyl)aniline

Catalog No.
S749763
CAS No.
2357-47-3
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethyl)aniline

CAS Number

2357-47-3

Product Name

4-Fluoro-3-(trifluoromethyl)aniline

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

Molecular Structure Analysis

4-Fluoro-3-(trifluoromethyl)aniline has a core benzene ring structure with an amine group (NH2) attached at the third position (meta position) and a trifluoromethyl group (CF3) attached at the fourth position (para position) relative to the amine group []. The presence of fluorine atoms on both the amine group and the trifluoromethyl group makes this molecule electron-withdrawing. This can affect its reactivity and its ability to participate in various chemical reactions.


Chemical Reactions Analysis

One reported application of 4-Fluoro-3-(trifluoromethyl)aniline involves its use as a monomer in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) []. The specific details of the reaction mechanism are not readily available, but it likely involves a coupling reaction between the amine group of 4-Fluoro-3-(trifluoromethyl)aniline and a suitable functional group on the poly(phenylene oxide) precursor.

Information on the decomposition pathways of 4-Fluoro-3-(trifluoromethyl)aniline is currently limited.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the polar amine group.
  • Melting point and boiling point: Expected to be relatively high due to the combined effects of intermolecular interactions (π-π stacking for the aromatic ring and hydrogen bonding for the amine group).
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring, but with limited solubility in water due to the polar amine group.
  • Stability: The presence of fluorine atoms and the aromatic ring suggests reasonable chemical stability. However, the exact stability profile needs further investigation.

XLogP3

2.2

UNII

V5584X2CTL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2357-47-3

Wikipedia

4-fluoro-3-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

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